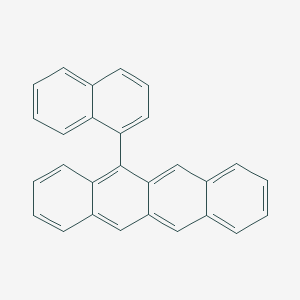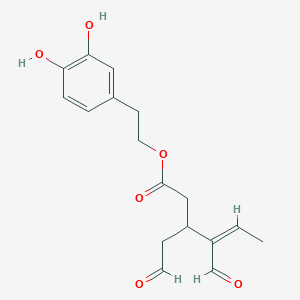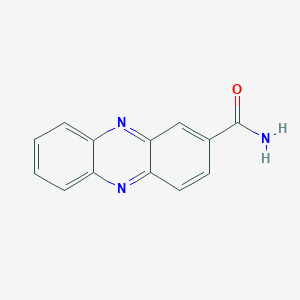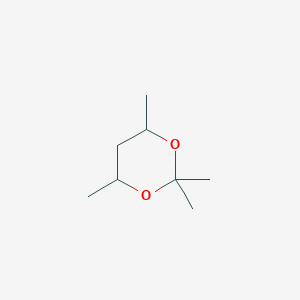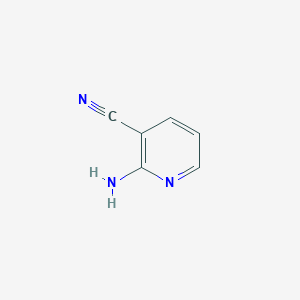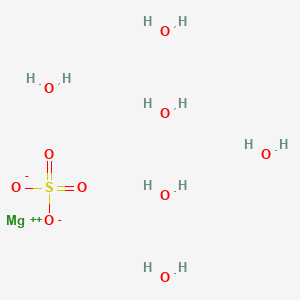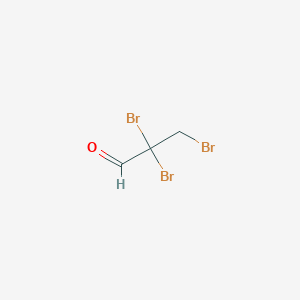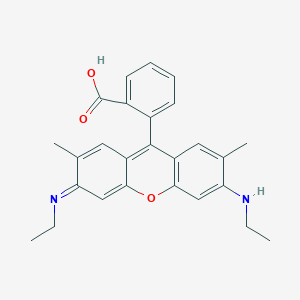
9-(2-羧酸苯基)-3,6-双(乙氨基)-2,7-二甲基黄茋
描述
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It is a xanthylium compound with multiple functional groups, including carboxylate, ethylamino, and methyl groups . The exact structure would need to be determined through advanced analytical techniques.Physical And Chemical Properties Analysis
The compound has a molecular weight of 442.54900 . It appears as an orange to brown to dark red powder or crystal . It is soluble in hot methanol . The melting point is reported to be between 297-299 °C .科学研究应用
Biotechnology and Agriculture
“Yellow II” is associated with Yellow Biotechnology, which involves the use of bio-engineering to improve food production . This includes the use of active genes in insects for applications in agriculture and medicine .
Antibacterial Agents
Rhodamine 19 alkyl esters, a derivative of “Rhodamine 19”, have been found to have pronounced antibacterial action against Gram-positive bacteria . They are potential therapeutic agents and vectors for the delivery of other active substances to bacteria .
Fluorescent Dyes
“Rhodamine 19” is used as a fluorescent dye in biological applications . It is part of a comprehensive collection of rhodamine-based fluorescent dyes that are important for biologists, especially for in vivo imaging .
LED Applications
“2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid” has been used in the encapsulation of perovskite nanocrystals (PNCs) for LED lighting and display applications . The encapsulation provides PNCs with superior air and water resistance, excellent photoluminescence maintenance, and high miscibility in silicone resin .
Catalysts in Chemical Reactions
“9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium” has been used in the synthesis of quinazoline-2,4 (1 H ,3 H )-dione derivatives . It has also been used in the reaction of carbon dioxide and aziridines yielding 5-aryl-2-oxazolidinones .
Gene Expression Research
“Rhodamine 19” has been used as a test molecule to identify small molecule inhibitors of the PDGFR (platelet-derived growth factor receptor β)/ERK (extracellular signal-regulated kinase) pathway using gene expression-based high-throughput screening .
安全和危害
未来方向
The compound is an intermediate in the synthesis of SkQR1, a mitochondria-targeted plastoquinone antioxidant . This suggests potential applications in the development of treatments for conditions related to oxidative stress. It has also shown positive effects on rat memory , indicating potential for research in neuroscience.
属性
IUPAC Name |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,27H,5-6H2,1-4H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQHJHANLVEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014846, DTXSID70865183 | |
| Record name | Yellow II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red odorless powder; [Exciton MSDS] | |
| Record name | Rhodamine 575 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium | |
CAS RN |
25152-49-2 | |
| Record name | Yellow II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yellow II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Rhodamine 19 and its derivatives exhibit their effects primarily through interactions with mitochondria. Being cationic, they accumulate in the negatively charged mitochondrial matrix due to the membrane potential. [, ] This accumulation allows them to act as mild uncouplers, reducing the mitochondrial membrane potential. [, , ] This uncoupling effect can partially stimulate respiration and decrease membrane potential, potentially offering benefits under certain pathological conditions. [] For instance, the derivative SkQR1 has been shown to protect against radiation-induced damage by scavenging mitochondrial reactive oxygen species (ROS). []
A: * Molecular Formula: C28H31N2O3+Cl− (as chloride salt)* Molecular Weight: 479.02 g/mol* Spectroscopic Data: * Absorption Maxima: Around 525 nm (dependent on solvent and aggregation state) [, , , ] * Emission Maxima: Around 550 nm (dependent on solvent and aggregation state) [, , , ]
A: Rhodamine 19 demonstrates good compatibility with various materials and exhibits stability across a range of conditions. It can be effectively incorporated into sol-gel silica glasses. Interestingly, these glasses demonstrate tunable emissions depending on the annealing temperature and Rhodamine 19 concentration. [] This property makes them promising for applications in photonics. Furthermore, silica layers derived from sol-gel processes have shown a protective effect on the dye during annealing at high temperatures (300°C), highlighting their potential for high-temperature luminescent materials. [] Rhodamine 19 has also been successfully incorporated into thin films through various deposition techniques. []
ANone: There is no evidence in the provided research to suggest that Rhodamine 19 possesses inherent catalytic properties. Its applications primarily revolve around its fluorescent properties and ability to interact with mitochondria.
A: While the provided research doesn't explicitly detail computational studies on Rhodamine 19 itself, molecular docking simulations were used to understand the binding interaction of its derivative, C4R1, with the mitochondrial ATP synthase complex. [] This study provided insights into the potential binding site of C4R1, suggesting its association with the interface between the α- and β-subunits of ATP synthase. []
A: Modifications to the Rhodamine 19 structure significantly influence its activity and properties. For example, the addition of a butyl ester group (C4R1) enhances its binding to mitochondrial ATP synthase and its uncoupling activity compared to a dodecyl ester derivative (C12R1). [] Furthermore, conjugating Rhodamine 19 with plastoquinone (SkQR1) results in a potent mitochondria-targeted antioxidant that protects against oxidative stress and exhibits neuroprotective effects in various models. [, , ] Interestingly, replacing the plastoquinone in SkQR1 with thymoquinone creates SkQT1, which also demonstrates neuroprotective effects, particularly in a rat model of neonatal hypoxic-ischemic brain injury. [, ]
A: Rhodamine dyes, including Rhodamine 19, have been extensively studied for several decades. They have found widespread use in biological research as fluorescent probes for various cellular processes due to their excellent photophysical properties. Early research focused on characterizing their spectroscopic behavior in different solvents and understanding their aggregation properties. [, , ] More recently, researchers have explored the potential of Rhodamine 19 derivatives as therapeutic agents, particularly in the context of mitochondrial dysfunction and oxidative stress. [, , , , , ]
A: Research on Rhodamine 19 and its derivatives spans various disciplines, including chemistry, biology, materials science, and medicine. For instance, the development of Rhodamine 19-based optical sensors for pH measurements [] highlights the synergy between chemistry and analytical sciences. Additionally, the incorporation of Rhodamine 19 into sol-gel materials for photonic applications exemplifies the collaboration between materials science and optics. [] Moreover, the exploration of Rhodamine 19 derivatives as mitochondria-targeted antioxidants and potential therapeutics underscores the interdisciplinary nature of this research, bridging chemistry, biology, and medicine. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




